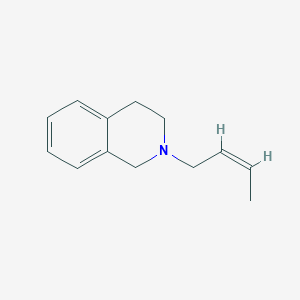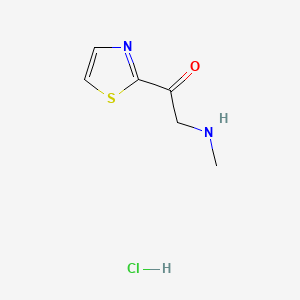
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. One common method involves the use of oxime acetates and xanthates in a copper-catalyzed annulation reaction. This reaction proceeds under redox-neutral conditions and does not require additives or ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, thiazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: This compound is structurally similar and also exhibits diverse biological activities.
Thiazol-2-yl ethers: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of both methylamino and thiazole functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H9ClN2OS |
|---|---|
Peso molecular |
192.67 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-7-4-5(9)6-8-2-3-10-6;/h2-3,7H,4H2,1H3;1H |
Clave InChI |
DWDABFJBJFSTPR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=NC=CS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
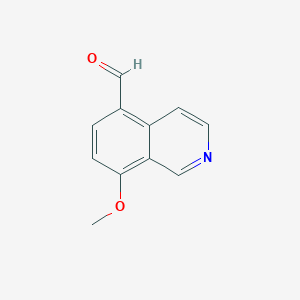

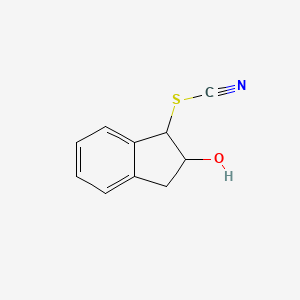
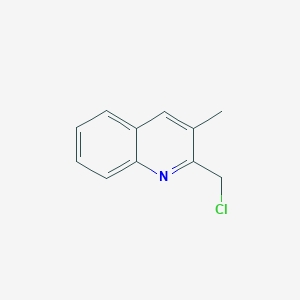

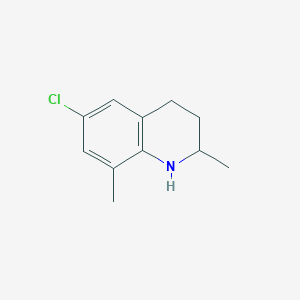
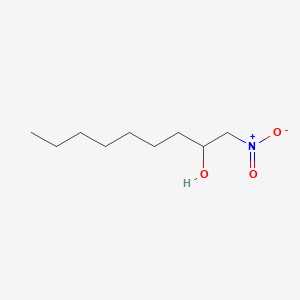
![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)



